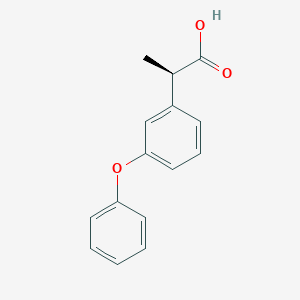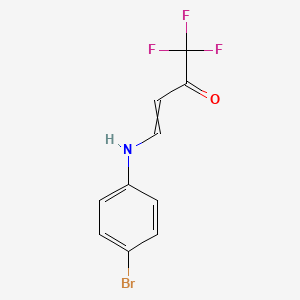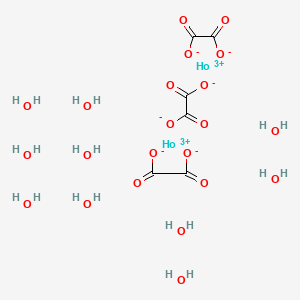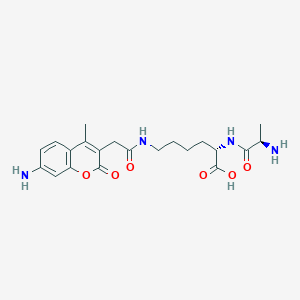![molecular formula C12H18O6 B12433208 (4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)
(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one typically involves a multi-step process. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method leverages O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells with similar structural features.
Uniqueness
(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one is unique due to its spiro structure, which imparts specific chemical and physical properties that differentiate it from other compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H18O6 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7?,8?,12-/m1/s1 |
Clave InChI |
IVWWFWFVSWOTLP-WZQIAMPNSA-N |
SMILES isomérico |
CC1(OC[C@@]2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
SMILES canónico |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate](/img/structure/B12433133.png)

![5-[2-(4-hydroxy-3-methoxyphenyl)-4-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12433141.png)

![N-[2-(ethylamino)propyl]benzamide](/img/structure/B12433151.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12433159.png)
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)



![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)
![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)
